N,N-dibutylpyridine-3-carboxamide
Description
N,N-Dibutylpyridine-3-carboxamide is a synthetic carboxamide derivative featuring a pyridine core substituted at the 3-position with a carboxamide group, where the amide nitrogen is further modified with two butyl chains. This structure confers distinct physicochemical properties, including moderate lipophilicity due to the alkyl chains and polarity from the pyridine and amide moieties.
Properties
CAS No. |
71653-51-5 |
|---|---|
Molecular Formula |
C14H22N2O |
Molecular Weight |
234.34 g/mol |
IUPAC Name |
N,N-dibutylpyridine-3-carboxamide |
InChI |
InChI=1S/C14H22N2O/c1-3-5-10-16(11-6-4-2)14(17)13-8-7-9-15-12-13/h7-9,12H,3-6,10-11H2,1-2H3 |
InChI Key |
JLMPLJUDFDESPF-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=O)C1=CN=CC=C1 |
Canonical SMILES |
CCCCN(CCCC)C(=O)C1=CN=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Core Heterocycle Variations
N,N-Dibutylpyridine-3-carboxamide utilizes a pyridine ring, whereas compounds like linomide (quinoline-3-carboxamide) feature a quinoline core. In contrast, pyridine’s simpler structure may reduce off-target interactions but limit π-π stacking efficiency .
Substituent Effects
- Linomide (N-phenylmethyl-1,2-dihydro-4-hydroxyl-1-methyl-2-oxoquinoline-3-carboxamide): Substituents: A phenylmethyl group and hydroxyl modification on the quinoline ring. Activity: Demonstrated antiangiogenic effects at ≥100 µg/mL in vitro, inhibiting endothelial cell migration and invasion .
- This compound: Substituents: Two butyl chains on the amide nitrogen.
Mechanistic and Pharmacological Insights
- Linomide: Inhibits angiogenesis by blocking endothelial cell migration and invasion, reducing tumor blood flow by >40% in vivo . Its hydroxyl group may participate in hydrogen bonding with target proteins.
- This compound : The absence of polar substituents (e.g., hydroxyl groups) likely shifts its mechanism away from antiangiogenic pathways. Instead, the dibutyl groups may favor interactions with hydrophobic enzyme pockets, such as kinases or cytochrome P450 isoforms.
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